molecular formula C6H16ClN B2755519 Hexan-3-amine hydrochloride CAS No. 76716-22-8

Hexan-3-amine hydrochloride

Cat. No.: B2755519
CAS No.: 76716-22-8
M. Wt: 137.65
InChI Key: HBPOQLARFLBTMS-UHFFFAOYSA-N
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Description

Hexan-3-amine hydrochloride is a chemical compound with the molecular formula C6H16ClN . It is also known by several other names, including 3-Hexanamine hydrochloride .


Synthesis Analysis

This compound can be synthesized through various methods. One such method involves the use of hexamethylenetetramine, a versatile reagent in organic synthesis . This reagent plays a significant role in modern organic synthesis and has been used in various reactions over the past decades .


Molecular Structure Analysis

The molecular structure of this compound consists of a hexane chain with an amine group at the third carbon and a hydrochloride group attached to the nitrogen of the amine .


Chemical Reactions Analysis

Amines, including Hexan-3-amine, can undergo various chemical reactions. They can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .

Scientific Research Applications

Enzyme Activity Buffering

Mixtures of tridodecylamine and its hydrochloride dissolved in solvents like hexane have been used as acid-base buffers for suspended immobilized enzymes, like subtilisin Carlsberg. This approach effectively maintains the enzyme's ionization state, crucial for catalytic activity (Harper, Moore, & Halling, 2000).

Reactivity with Model Nucleophiles

Hexane-1,3-sultone's reactivity with model nucleophiles, including butylamine and diethylamine, has been studied to understand its chemical selectivity and skin sensitization potency. This research helps elucidate the interactions of such compounds with protein amino acid residues (Meschkat, Barratt, & Lepoittevin, 2001).

Nucleophilic Fragmentation Studies

The reactivity and fragmentation of 1-Aza-bicyclo[2.2.0]hexane under various conditions have been explored, providing insights into the strain and bond weakening in bicyclic amines. This research offers a deeper understanding of the unusual reactivity of such compounds (Grob & Krasnobajew, 1964).

Hydrodenitrogenation Catalyst Research

Hexylamines have been studied as substrates in hydrodenitrogenation (HDN) over sulfided NiMo/γ-Al2O3 catalysts. Understanding the conversion mechanisms and product selectivities of hexylamines in HDN processes contributes to advancements in catalytic research (Zhao, Kukula, & Prins, 2004).

Ligand Design for Metal Complexes

Research into hexadentate (N3O3) amine phenol ligands for group 13 metals like aluminum, gallium, and indium has led to the development of highly flexible chelating agents. These agents are pivotal in the synthesis of metal complexes with various applications in chemistry and material science (Liu et al., 1993).

Solvent Impact on Chemical Reactions

The impact of solvent structure on organic reaction outcomes, specifically involving hexan-1-amine, has been studied in ionic liquid/acetonitrile mixtures. Such research is critical in understanding how solvents influence the rate and outcome of chemical reactions (Keaveney et al., 2016).

Synthesis and Characterization Techniques

Methods for synthesizing various amines, including the isolation of pure hydrochloride salts, have been developed and refined. These methods are significant in producing specific amine compounds for research and industrial applications (Bestmann & Wölfel, 1984).

Biochemical Analysis

Cellular Effects

The cellular effects of Hexan-3-amine hydrochloride are not well-documented. Amines can influence cell function in several ways. For instance, biogenic amines like agmatine can arrest proliferation in cell lines by depleting intracellular polyamine levels

Metabolic Pathways

Amines can be involved in a variety of metabolic pathways, including those related to amino acid metabolism

Properties

IUPAC Name

hexan-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N.ClH/c1-3-5-6(7)4-2;/h6H,3-5,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPOQLARFLBTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76716-22-8
Record name hexan-3-amine hydrochloride
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